molecular formula C6H3BrFN3 B13136139 2-Bromo-5-fluoro-3H-imidazo[4,5-b]pyridine

2-Bromo-5-fluoro-3H-imidazo[4,5-b]pyridine

Cat. No.: B13136139
M. Wt: 216.01 g/mol
InChI Key: NIBGPEZYGRFRRZ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are essential components of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate is then subjected to halogenation reactions under phase transfer catalysis conditions to introduce the fluorine atom . The reaction conditions often involve the use of dimethylformamide (DMF) as a solvent, potassium carbonate (K2CO3) as a base, and tetrabutylammonium bromide (t-BAB) as a phase transfer catalyst .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The imidazo[4,5-b]pyridine core can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Reagents like bromine (Br2) or iodine (I2) in the presence of a Lewis acid catalyst.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,5-b]pyridine derivatives, while oxidation can produce imidazo[4,5-b]pyridine N-oxides.

Mechanism of Action

Comparison with Similar Compounds

2-Bromo-5-fluoro-3H-imidazo[4,5-b]pyridine can be compared with other imidazo[4,5-b]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C6H3BrFN3

Molecular Weight

216.01 g/mol

IUPAC Name

2-bromo-5-fluoro-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C6H3BrFN3/c7-6-9-3-1-2-4(8)10-5(3)11-6/h1-2H,(H,9,10,11)

InChI Key

NIBGPEZYGRFRRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NC(=N2)Br)F

Origin of Product

United States

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